(S)-3-Methyl-2-(1-pyrrolidinyl)butyric Acid
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, and the introduction of the carboxylic acid and methyl groups through various functional group transformations. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, which introduces a degree of cyclic strain and can influence the compound’s reactivity. The carboxylic acid group is polar and can participate in hydrogen bonding, which can affect the compound’s physical properties and its interactions with other molecules .Chemical Reactions Analysis
The carboxylic acid group is one of the most reactive parts of this molecule and could be involved in various reactions such as esterification or amide formation. The pyrrolidine ring might undergo reactions at the nitrogen atom, such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carboxylic acid group is polar and can form hydrogen bonds, which could make the compound soluble in water. The compound’s reactivity, stability, melting point, boiling point, etc., would also depend on its specific molecular structure .Scientific Research Applications
Pyrolysis/GC/MS Analysis of Proline Amadori Compound
This research involved the pyrolysis/GC/MS analysis of 1-[(2'-carboxyl)pyrrolidinyl]-1-deoxy-D-fructose (a proline Amadori compound), a derivative related to (S)-3-Methyl-2-(1-pyrrolidinyl)butyric Acid. It studied the primary and secondary pyrolysis products, identifying compounds such as 1-(1'-pyrrolidinyl)-2-propanone and 2-hydroxy-1-(1'-pyrrolidinyl)-1-buten-3-one, which can be relevant in the context of this compound (Huyghues-Despointes, Yaylayan, & Keyhani, 1994).
Butyric Acid Production and Applications
Butyric acid, a compound structurally related to this compound, has broad applications in foods, pharmaceuticals, and cosmetics. The review by Jiang et al. (2018) discusses strategies for microbial butyric acid production, including strain engineering and fermentation process development. This research is relevant for understanding the production and applications of similar compounds (Jiang, Fu, Yang, Xu, Wang, & Yang, 2018).
Pyridyl Ether Nicotinic Acetylcholine Receptor Ligands
Lin et al. (1997) studied 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a compound structurally related to this compound, focusing on its effects on cognitive enhancement and anxiolytic activity. This research is significant for understanding the potential neurological applications of similar compounds (Lin et al., 1997).
Synthesis and Antibacterial Activity of Pyrido[1,2,3-de][1,4]benzoxazine Derivatives
Asahina et al. (2008) synthesized novel pyrido[1,2,3-de][1,4]benzoxazine derivatives, which include a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl group, similar to this compound. They evaluated these compounds for antibacterial activity, which could provide insights into the potential antibacterial applications of this compound (Asahina, Takei, Kimura, & Fukuda, 2008).
properties
IUPAC Name |
(2S)-3-methyl-2-pyrrolidin-1-ylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(2)8(9(11)12)10-5-3-4-6-10/h7-8H,3-6H2,1-2H3,(H,11,12)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAWWQYJXDAKIM-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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